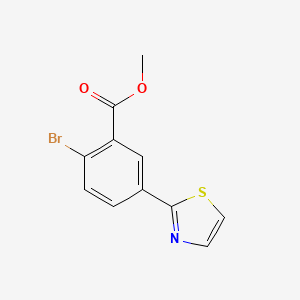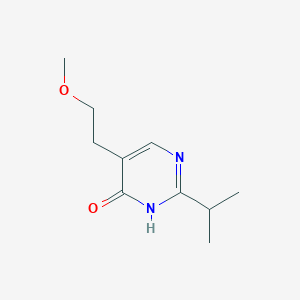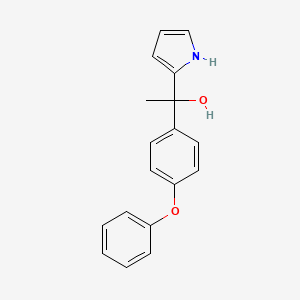
Methyl 2-bromo-5-(thiazol-2-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiazole ring formation processes. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-5-(thiazol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions.
Electrophilic and Nucleophilic Reactions: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents such as ethanol or acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-(thiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-5-(thiazol-2-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-5-(1H-imidazol-2-yl)benzoate: Similar in structure but contains an imidazole ring instead of a thiazole ring.
Methyl 5-bromo-2-methylbenzoate: Lacks the thiazole ring and has different biological activities.
Uniqueness
Methyl 2-bromo-5-(thiazol-2-yl)benzoate is unique due to the presence of the thiazole ring, which imparts specific biological activities and chemical reactivity. The thiazole ring’s ability to undergo various chemical reactions and interact with biological targets makes this compound particularly valuable in medicinal chemistry and industrial applications .
Propiedades
Fórmula molecular |
C11H8BrNO2S |
|---|---|
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-(1,3-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)8-6-7(2-3-9(8)12)10-13-4-5-16-10/h2-6H,1H3 |
Clave InChI |
VWWUMJWUNCCXTJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C2=NC=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)









![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)

![2-Aminobenzo[d]thiazole-5-carboxamide](/img/structure/B11790097.png)
